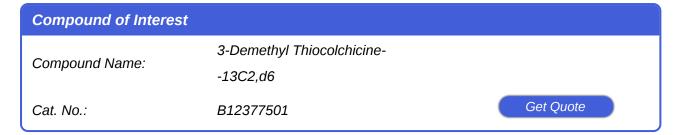


Application of 3-Demethyl Thiocolchicine--13C2,d6 in Drug Metabolism Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethyl Thiocolchicine, a primary metabolite of the muscle relaxant thiocolchicoside, is a molecule of significant interest in drug metabolism and pharmacokinetic (DMPK) studies.[1] The use of its stable isotope-labeled counterpart, **3-Demethyl Thiocolchicine--13C2,d6**, offers a powerful tool for the precise and accurate quantification of the parent metabolite in biological matrices. This internal standard is crucial for overcoming matrix effects and variability in sample processing and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This document provides detailed application notes and protocols for the use of **3-Demethyl Thiocolchicine--13C2,d6** in drug metabolism research.

Application Notes

The stable isotope-labeled **3-Demethyl Thiocolchicine--13C2,d6** is primarily utilized as an internal standard in quantitative bioanalytical assays.[2] Its chemical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry. This allows for accurate correction of any analyte loss during sample preparation and variations in instrument response.

Key applications include:



- In Vitro Metabolism Studies: Investigating the metabolic stability and identifying further metabolites of 3-Demethyl Thiocolchicine in systems such as human liver microsomes.
- In Vivo Pharmacokinetic Studies: Accurately determining the concentration-time profile of 3-Demethyl Thiocolchicine in plasma, urine, and other biological fluids following the administration of thiocolchicoside.
- Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of thiocolchicoside by measuring the systemic exposure of its major metabolite.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of thiocolchicoside and its metabolites, including 3-Demethyl Thiocolchicine (designated as M2 or SL59.0955), in humans.

Table 1: Pharmacokinetic Parameters of Thiocolchicoside and its Metabolites after Intramuscular (IM) Administration in Healthy Volunteers[2][3]

Parameter	Thiocolchicoside (4 mg)	Thiocolchicoside (8 mg)	Active Metabolite (SL18.0740)
Cmax	113 ng/mL	175 ng/mL	11.7 ng/mL
Tmax	30 min	30 min	5 h
AUC	283 ng⋅h/mL	417 ng⋅h/mL	83 ng·h/mL
t1/2	1.5 h	Not Reported	8.6 h

Table 2: Pharmacokinetic Parameters of Thiocolchicoside Metabolites after Oral Administration (8 mg) in Healthy Volunteers[2][3][4]



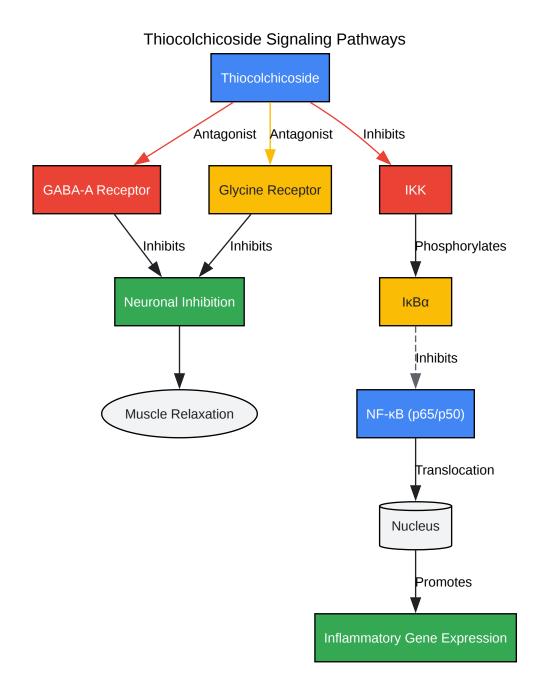
Parameter	Active Metabolite (SL18.0740)	3-Demethyl Thiocolchicine (SL59.0955/M2)
Cmax	~60 ng/mL	~13 ng/mL
Tmax	1 h	1 h
AUC	~130 ng·h/mL	15.5 - 39.7 ng·h/mL
t1/2	7.3 h	0.8 h

Note: After oral administration, unchanged thiocolchicoside is not detected in plasma due to extensive first-pass metabolism.[4]

Signaling Pathways

Thiocolchicoside and its metabolites are known to interact with inhibitory neurotransmitter receptors, primarily GABA-A and glycine receptors.[3][5][6] This interaction is believed to be the basis for its muscle relaxant effects. Additionally, thiocolchicoside has been shown to modulate the NF-kB signaling pathway, which is involved in inflammation and cell survival.[7][8]





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Thiocolchicoside's dual action on neurotransmitter receptors and inflammatory pathways.

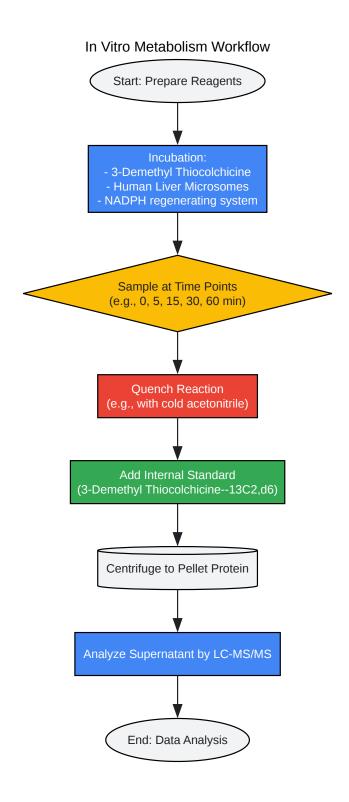
Experimental Protocols



In Vitro Metabolism of 3-Demethyl Thiocolchicine in Human Liver Microsomes

This protocol is designed to assess the metabolic stability of 3-Demethyl Thiocolchicine.





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Workflow for assessing the in vitro metabolic stability of 3-Demethyl Thiocolchicine.



Materials:

- · 3-Demethyl Thiocolchicine
- 3-Demethyl Thiocolchicine--13C2,d6
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (cold)
- LC-MS/MS system

Procedure:

- Prepare a stock solution of 3-Demethyl Thiocolchicine in a suitable solvent (e.g., DMSO or methanol).
- In a microcentrifuge tube, pre-incubate HLM (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system and 3-Demethyl Thiocolchicine (final concentration typically 1-10 μ M).
- At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile.
- Add a known concentration of 3-Demethyl Thiocolchicine--13C2,d6 as the internal standard to each quenched sample.



- Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
- Analyze the samples to determine the remaining concentration of 3-Demethyl Thiocolchicine at each time point.
- Calculate the metabolic stability (e.g., half-life, intrinsic clearance) from the disappearance rate of the parent compound.

In Vivo Pharmacokinetic Study of 3-Demethyl Thiocolchicine

This protocol outlines a representative in vivo study in a preclinical model.

Procedure:

- Administer thiocolchicoside to the study animals (e.g., rats, mice) via the desired route (e.g., oral gavage, intravenous injection).
- At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Process the blood samples by centrifugation to obtain plasma.
- To a known volume of plasma (e.g., 100 μL), add a known amount of 3-Demethyl
 Thiocolchicine--13C2,d6 internal standard solution.
- Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.



- Quantify the concentration of 3-Demethyl Thiocolchicine in each sample using a validated LC-MS/MS method.
- Plot the plasma concentration-time data and perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Analysis of 3-Demethyl Thiocolchicine in Plasma by LC-MS/MS

This protocol details a typical bioanalytical method.[9]

Sample Preparation:

- Pipette 100 μL of plasma into a microcentrifuge tube.
- Add 10 μL of 3-Demethyl Thiocolchicine--13C2,d6 internal standard solution (of a known concentration).
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Conditions (Representative):

- LC System: UPLC or HPLC system
- Column: C18 reverse-phase column (e.g., Phenomenex Luna C18(2) 5 μm, 150x2 mm)[9]
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A reported isocratic mobile phase is acetonitrile-0.005% formic acid (350:650, v/v).[9]
- Flow Rate: 0.35 mL/min[9]
- Injection Volume: 5-10 μL



- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Detection: Multiple Reaction Monitoring (MRM)
 - MRM Transition for 3-Demethyl Thiocolchicine: To be determined by direct infusion and optimization.
 - MRM Transition for 3-Demethyl Thiocolchicine--13C2,d6: To be determined by direct infusion and optimization (expected precursor ion m/z will be higher than the unlabeled analyte).

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of 3-Demethyl Thiocolchicine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

3-Demethyl Thiocolchicine--13C2,d6 is an indispensable tool for the accurate and precise quantification of 3-Demethyl Thiocolchicine in various drug metabolism and pharmacokinetic studies. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this stable isotope-labeled standard in their research endeavors. The use of such standards is critical for generating high-quality data to support the development and regulatory submission of new drug candidates.

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